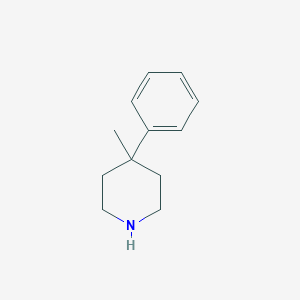

4-Methyl-4-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZXPOYYJULZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388527 | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160132-91-2 | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-phenylpiperidine: Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-phenylpiperidine is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with both a methyl group and a phenyl group. This structural motif is of significant interest in medicinal chemistry, as the broader class of 4-phenylpiperidine derivatives includes a wide range of pharmacologically active molecules, notably opioid analgesics.[1] The strategic placement of substituents on the piperidine ring can profoundly influence the compound's interaction with biological targets, making this compound a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a saturated six-membered heterocyclic amine (piperidine) with a methyl and a phenyl group attached to the same carbon atom (C4). The hydrochloride salt is a common and stable form of this compound.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C_Me [label="CH₃", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; C_Ph1 [label="C"]; C_Ph2 [label="C"]; C_Ph3 [label="C"]; C_Ph4 [label="C"]; C_Ph5 [label="C"]; C_Ph6 [label="C"]; H_N [label="H"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; N -- C1; C3 -- C_Me; C3 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; N -- H_N;

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; N [pos="0.87,0.5!"]; C_Me [pos="-1.73,-1!"]; C_Ph1 [pos="-1.5,0!"]; C_Ph2 [pos="-2.37,0.5!"]; C_Ph3 [pos="-3.24,0!"]; C_Ph4 [pos="-3.24,-1!"]; C_Ph5 [pos="-2.37,-1.5!"]; C_Ph6 [pos="-1.5,-1!"]; H_N [pos="1.5,1!"]; }

Sources

Spectroscopic Blueprint of 4-Methyl-4-phenylpiperidine: A Technical Guide

Introduction: The Imperative of Structural Elucidation

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 4-Methyl-4-phenylpiperidine, a tertiary amine with a piperidine scaffold, represents a core structural motif found in a variety of biologically active compounds. Its unambiguous identification and purity assessment are critical for advancing research and ensuring the integrity of subsequent pharmacological and toxicological studies. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will construct a detailed, predictive analysis based on the empirical data of closely related analogs. This approach not only offers a robust hypothesis of the spectral characteristics but also serves as a valuable pedagogical tool for scientists engaged in the characterization of novel piperidine derivatives.

The following sections will dissect the anticipated outcomes for each major spectroscopic technique, explaining the causal relationships between the molecular structure of this compound and its spectral output. All predictive data is synthesized from the known spectral properties of 4-phenylpiperidine, 4-methylpiperidine, and 1-methyl-4-phenylpiperidine, providing a scientifically grounded framework for analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: NMR Sample Preparation

A standard protocol for the preparation of an NMR sample of this compound would be as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the piperidine ring protons, the methyl protons, and the N-H proton. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H | Typical chemical shift range for monosubstituted benzene rings. |

| Piperidine H (axial, equatorial at C2/C6) | 2.80 - 3.20 | Multiplet | 4H | Protons adjacent to the nitrogen atom are deshielded. |

| Piperidine H (axial, equatorial at C3/C5) | 1.60 - 2.00 | Multiplet | 4H | Aliphatic protons on the piperidine ring. |

| Methyl H (at C4) | 1.30 - 1.50 | Singlet | 3H | A singlet is expected due to the absence of adjacent protons. |

| N-H | 1.50 - 2.50 | Broad Singlet | 1H | The chemical shift can vary with concentration and solvent. The broadness is due to quadrupole broadening and potential hydrogen exchange. |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The phenyl group protons will appear in the characteristic downfield region of 7.20-7.40 ppm due to the deshielding effect of the aromatic ring current.

-

Piperidine Protons: The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the nitrogen atom. The protons at C3 and C5 will be further upfield. The chair conformation of the piperidine ring will likely lead to complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.

-

Methyl Protons: The key feature of the ¹H NMR spectrum will be the singlet corresponding to the methyl group at the C4 position. Its upfield chemical shift is characteristic of an aliphatic methyl group.

-

N-H Proton: The N-H proton signal is often broad and its chemical shift is variable. Its presence confirms that the nitrogen is not alkylated, distinguishing it from analogs like 1-methyl-4-phenylpiperidine.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| Phenyl C (quaternary) | 145 - 150 | The carbon atom of the phenyl ring directly attached to the piperidine ring. |

| Phenyl C (ortho, meta, para) | 125 - 130 | Characteristic chemical shifts for aromatic carbons. |

| Piperidine C4 (quaternary) | 35 - 45 | A quaternary carbon, its chemical shift is influenced by the attached methyl and phenyl groups. |

| Piperidine C2/C6 | 45 - 55 | Carbons adjacent to the nitrogen atom are deshielded. |

| Piperidine C3/C5 | 30 - 40 | Aliphatic carbons in the piperidine ring. |

| Methyl C (at C4) | 20 - 30 | A typical chemical shift for an aliphatic methyl carbon. |

Key Predictive Insights:

-

The presence of a quaternary carbon (C4) in the aliphatic region is a key indicator of the 4-methyl-4-phenyl substitution pattern.

-

The number of distinct signals in both the aromatic and aliphatic regions will confirm the overall symmetry and structure of the molecule.

Visualizing NMR Correlations

The following diagram illustrates the basic structure and the key proton environments of this compound.

Caption: Key proton environments in this compound.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3500 | N-H stretch | Medium, broad | Characteristic of a secondary amine. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Indicates the presence of the phenyl group. |

| 2800 - 3000 | Aliphatic C-H stretch | Strong | Corresponding to the C-H bonds of the piperidine ring and the methyl group. |

| 1600, 1450 - 1500 | Aromatic C=C stretch | Medium to Strong | Characteristic absorptions for the benzene ring. |

| 1100 - 1250 | C-N stretch | Medium | Indicates the presence of the amine functional group. |

| 690 - 770 | Aromatic C-H bend (out-of-plane) | Strong | Suggests a monosubstituted benzene ring. |

Interpretive Logic:

-

The presence of a band in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H group, which is a key structural feature.

-

The combination of both aromatic and aliphatic C-H stretching bands confirms the presence of both the phenyl and the piperidine/methyl moieties.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Experimental Protocol: Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum of this compound

The predicted molecular formula for this compound is C₁₂H₁₇N, which corresponds to a monoisotopic mass of 175.1361 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 175 | [M]⁺ | Molecular ion |

| 160 | [M - CH₃]⁺ | Loss of the methyl group at C4. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Fragmentation Pathway Rationale:

The fragmentation of this compound is expected to be initiated by the ionization of the nitrogen lone pair. Subsequent fragmentation would likely involve the cleavage of the C-C bonds of the piperidine ring. The loss of the methyl group at the 4-position is a highly probable fragmentation pathway, leading to a stable secondary carbocation. The presence of the phenyl group will likely result in the formation of the tropylium ion (m/z 91), a very stable and common fragment.

Visualizing the Fragmentation Process

The following diagram illustrates a plausible fragmentation pathway for this compound.

Caption: A simplified predicted fragmentation pathway.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has outlined the predicted NMR, IR, and MS spectroscopic characteristics of this compound. By drawing on the established spectral data of structurally similar compounds, we have constructed a detailed and scientifically reasoned blueprint for the analysis of this molecule. The key identifying features are expected to be the singlet from the C4-methyl group in the ¹H NMR spectrum, the quaternary carbon signal in the ¹³C NMR spectrum, the N-H stretching vibration in the IR spectrum, and a molecular ion at m/z 175 with a significant fragment at m/z 160 in the mass spectrum. This predictive framework serves as a robust guide for researchers in the synthesis and characterization of this and related piperidine derivatives, underscoring the power of spectroscopic methods in modern drug discovery and development.

References

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Phenylpiperidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C12H17N). Retrieved January 26, 2026, from [Link]

Introduction: The Enduring Legacy and Therapeutic Promise of the 4-Arylpiperidine Core

An In-Depth Technical Guide to the Pharmacological Profile of 4-Methyl-4-phenylpiperidine Scaffolds

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant agents, particularly within the realm of analgesia and central nervous system (CNS) therapeutics.[1][2] Its journey began with the synthesis of pethidine (meperidine), the first fully synthetic opioid, which revealed that a relatively simple, non-morphinan structure could elicit potent morphine-like analgesic effects.[3][4] This discovery opened the floodgates for the development of an entire class of phenylpiperidine-based drugs, including the highly potent fentanyl series.[4][5][6]

The this compound variant represents a critical evolution of this core structure. The addition of a methyl group at the C4 position, alongside the phenyl ring, introduces specific stereochemical constraints that profoundly influence the molecule's interaction with its biological targets. This modification can alter receptor binding affinity, selectivity, and functional activity, making it a key point of interest for drug design and optimization.[7][8]

This technical guide offers a comprehensive exploration of the pharmacological profile of this compound scaffolds. As a senior application scientist, the goal is not merely to list data but to synthesize the underlying principles, experimental rationale, and structure-activity relationships (SAR) that govern their behavior. We will delve into the primary molecular targets, the nuances of their mechanism of action, established protocols for their evaluation, and the therapeutic landscape they occupy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutics.

The Physicochemical and Conformational Landscape

The defining feature of the this compound scaffold is the quaternary carbon at the C4 position of the piperidine ring. This structural element has significant conformational implications that are central to its pharmacological activity.

Causality Behind Conformational Analysis: The three-dimensional shape of a molecule dictates its ability to fit into the binding pocket of a target receptor. For the piperidine ring, the two primary chair conformations place the substituents in either axial or equatorial positions. The orientation of the phenyl group, in particular, is a critical determinant of opioid receptor interaction.

Computational studies and X-ray crystallography have shown that 4-phenylpiperidines can exist in equilibrium between two chair conformations: one with the phenyl group in an axial position and one with it in an equatorial position.[9] The introduction of a 4-methyl group can shift this equilibrium. For instance, in some analogs, the 4-alkyl substitution favors a phenyl axial conformation, which is considered non-morphine-like but is crucial for understanding the variation in µ-opioid receptor affinities and efficacies.[7] This conformational restriction, imposed by the 4-methyl group, can be advantageous for achieving higher receptor affinity and selectivity by pre-organizing the molecule into a more favorable binding pose.[10]

Caption: Influence of the 4-methyl group on piperidine ring conformation and receptor binding.

Synthetic Strategies: A Workflow for Scaffold Generation

The synthesis of this compound analogs is a well-established process in medicinal chemistry, typically starting from pyridine or piperidone precursors. Understanding the synthetic route is crucial as it dictates the feasibility of creating diverse libraries of compounds for SAR studies.

Workflow Rationale: A common and versatile approach involves the creation of a key piperidine intermediate which can then be diversified. The following workflow illustrates a generalized strategy. The choice of starting materials and reagents allows for the introduction of various substituents on the phenyl ring, while the final N-alkylation/arylation step enables modification of the crucial nitrogen substituent.

Caption: Generalized synthetic workflow for 4-arylpiperidine analogs.[11]

Pharmacodynamics: The Interplay of Multiple Target Systems

The pharmacological profile of this compound derivatives is complex, often characterized by activity at multiple biological targets. This polypharmacology is responsible for both their therapeutic effects and their side-effect profiles.

Primary Target: Opioid Receptors

The most prominent activity of this scaffold is its interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[3][5]

-

Mechanism of Action: Like morphine and other opioids, these compounds typically act as agonists at the MOR.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins.[12] Agonist binding initiates a signaling cascade that leads to:

-

Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron.

-

Inhibition of voltage-gated calcium channels, reducing neurotransmitter release. The net effect is a reduction in neuronal excitability and the inhibition of ascending pain pathways, resulting in analgesia.[4][12]

-

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

-

Receptor Affinity and Efficacy: The potency of these compounds is a function of both their binding affinity (Ki) for the receptor and their efficacy (EC₅₀, Eₘₐₓ) in activating the signaling cascade. SAR studies have shown that even minor structural changes can dramatically alter these parameters. For example, analogs based on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have yielded MOR agonists with picomolar affinity (Ki = 0.0034 nM) and high efficacy.[13]

Secondary Targets: Monoamine Transporters

A key feature that distinguishes many phenylpiperidines from classical opioids is their concurrent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3]

-

Mechanism and Implications: Pethidine, the prototype, is a known inhibitor of both DAT and NET.[3] This action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, increasing their concentration and leading to stimulant-like effects. This dual pharmacology can contribute to the abuse potential of these compounds. Furthermore, interaction with serotonergic systems, although less definitively characterized, has been linked to cases of serotonin syndrome, a potentially fatal condition, especially when co-administered with other serotonergic agents like MAOIs or SSRIs.[3]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The pharmacological profile of this compound scaffolds is highly tunable through chemical modification. The following table summarizes key SAR trends.

Rationale for SAR Exploration: By systematically modifying different parts of the scaffold and measuring the resulting biological activity, researchers can build a model of the pharmacophore—the essential features required for activity. This knowledge guides the rational design of new molecules with improved potency, selectivity, and safety profiles.

| Position of Modification | Modification | Observed Effect on Opioid Activity | Causality & Insight | Reference |

| Nitrogen (N1) | Small alkyl (e.g., Methyl) vs. Larger arylalkyl (e.g., Phenethyl) | Increasing the size from methyl to phenethyl generally increases µ-agonist potency. | The N-substituent is believed to interact with a specific hydrophobic pocket in the opioid receptor. A larger, appropriately shaped group can achieve a more optimal fit, enhancing binding affinity. | [7] |

| C4-Phenyl Ring | Introduction of a meta-hydroxyl group (-OH) | Dramatically increases µ-agonist potency. | The m-OH group mimics the phenolic hydroxyl of morphine, forming a critical hydrogen bond with a key residue (e.g., a histidine) in the receptor binding pocket, thereby anchoring the ligand. | [7][9] |

| C4-Position | Alkyl group size (Methyl, Propyl, t-Butyl) | Modulates µ-receptor affinity and efficacy. Can influence the preference for phenyl axial vs. equatorial conformation. | The size and shape of the C4-alkyl group fine-tunes the orientation of the phenyl ring, affecting its interaction with the receptor. A bulkier group like t-butyl can lock the ring in a specific conformation. | [7] |

| Piperidine Ring | Addition of a C3-methyl group | Can create stereoisomers with different potencies. The orientation (cis/trans to the C4-phenyl) is critical. | A C3-methyl group can introduce steric hindrance that either favors or disfavors the active conformation, depending on its stereochemistry. This highlights the high degree of spatial precision required for optimal receptor binding. | [8][9] |

Experimental Protocols for Pharmacological Evaluation

To characterize the pharmacological profile of a novel this compound analog, a tiered approach involving both in vitro and in vivo assays is essential. The protocols must be self-validating, meaning they include appropriate controls to ensure the data is reliable.

In Vitro Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., MOR, KOR, DOR). This is a foundational assay in drug discovery.

Causality of Method: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope that has high, known affinity for the receptor) for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).[14]

-

Radioligand: e.g., [³H]DAMGO for MOR.

-

Test Compound: Solubilized and prepared in a dilution series.

-

Non-specific binding control: A high concentration of a known, non-labeled opioid (e.g., 10 µM Naloxone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound.

-

Prepare "Total Binding" wells containing only membranes and radioligand.

-

Prepare "Non-Specific Binding" wells containing membranes, radioligand, and the non-specific control (Naloxone).[14]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Protocol: Mouse Tail-Flick Test

Objective: To assess the antinociceptive (analgesic) effect of a test compound in a living animal model.

Causality of Method: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus (e.g., a focused beam of light). Analgesic compounds increase this withdrawal latency by acting on spinal and supraspinal pain pathways. The test is a measure of a compound's functional efficacy in vivo.

Step-by-Step Methodology:

-

Animal Acclimation:

-

Use male mice (e.g., C57BL/6 strain). Acclimate them to the testing room and handling for several days prior to the experiment.

-

-

Baseline Measurement:

-

Gently restrain each mouse and place its tail over the stimulus source on the tail-flick apparatus.

-

Activate the heat source and measure the time (latency) until the mouse flicks its tail.

-

To prevent tissue damage, a cut-off time (e.g., 10 seconds) must be established. Any animal not responding by the cut-off time is removed and assigned the maximum latency.

-

Obtain at least two stable baseline readings for each mouse.

-

-

Compound Administration:

-

Administer the test compound via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

-

Include a vehicle control group (receiving only the solvent) and a positive control group (e.g., morphine).

-

-

Post-Treatment Testing:

-

At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), repeat the tail-flick latency measurement. This allows for the determination of the time to peak effect and the duration of action.

-

-

Data Analysis:

-

Convert the raw latency scores into a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

For dose-response analysis, test multiple doses of the compound and plot the peak %MPE against the log of the dose to calculate the ED₅₀ (the dose that produces 50% of the maximal effect).

-

Therapeutic Potential and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of novel CNS agents.

-

Analgesia: The primary application is in the development of safer and more effective analgesics. Research focuses on designing biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is associated with side effects like respiratory depression and tolerance.

-

Other CNS Disorders: Given the scaffold's activity at monoamine transporters, derivatives are being explored for other indications, such as depression or ADHD.[15][16] However, careful optimization is required to balance the desired activity with potential liabilities like abuse potential and serotonin syndrome.

-

Challenges: The main challenges remain separating the potent analgesic effects from the severe side effects that plague current opioids. The metabolism of these compounds is also a critical consideration, as metabolites can be either inactive, active, or toxic (e.g., norpethidine).[3]

The this compound scaffold is a privileged structure in pharmacology, endowed with a complex and tunable profile. Its activity is predominantly mediated by interactions with opioid receptors and monoamine transporters, with its ultimate pharmacological effect being a composite of these actions. A deep understanding of its conformational preferences, structure-activity relationships, and metabolic fate is essential for any drug discovery program. By employing rigorous in vitro and in vivo evaluation protocols, researchers can rationally design next-generation therapeutics that harness the beneficial properties of this scaffold while mitigating its inherent risks, continuing its legacy as a source of powerful CNS-acting agents.

References

-

Pethidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Froimowitz, M., et al. (1992). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Benyamin, R., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Retrieved January 27, 2026, from [Link]

-

Gant, T. G., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

-

Rashad, A. A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Li, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. Retrieved January 27, 2026, from [Link]

-

Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Med simplified. (2020). How opioid receptors work? | Pharmacology. YouTube. Retrieved January 27, 2026, from [Link]

-

Iorio, M. A., et al. (1985). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Olianas, M. C., et al. (2020). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Jensen, N., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

-

Zimmerman, D. M., et al. (1983). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Winsberg, B. G., et al. (1997). Association of the dopamine transporter gene (DAT1) with poor methylphenidate response. Journal of the American Academy of Child and Adolescent Psychiatry. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Selected pharmacologically active 4-arylpiperidines. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Mayol-Llinàs, J., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pethidine - Wikipedia [en.wikipedia.org]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

The Strategic Role of 4-Methyl-4-phenylpiperidine in Opioid Analgesic Development: A Technical Guide

Introduction: The Architectural Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety represents a cornerstone in the architecture of synthetic opioids. Its rigid structure, which orientates a phenyl group and a basic nitrogen atom in a specific spatial arrangement, provides the foundational pharmacophore for interaction with opioid receptors, primarily the mu-opioid receptor (MOR). This guide delves into the synthesis and strategic utilization of a key derivative, 4-methyl-4-phenylpiperidine, as a precursor in the development of potent analgesic agents. We will explore the synthetic pathways to this core structure, its subsequent elaboration into clinically significant drug classes, and the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles. A critical aspect of this exploration involves understanding the formation and implications of the neurotoxic intermediate, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potential byproduct whose discovery has had profound implications for both drug synthesis and neurodegenerative disease research.

I. Synthesis of the Core Precursor: this compound

The construction of the this compound scaffold is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. A common and logical synthetic strategy involves a three-step sequence: Grignard addition to a piperidone precursor, subsequent dehydration to form a tetrahydropyridine intermediate, and final reduction to the saturated piperidine ring.

Step 1: Grignard Reaction of 1-Methyl-4-piperidone with Phenylmagnesium Bromide

The initial and crucial carbon-carbon bond formation is achieved through the nucleophilic addition of a phenyl group to the electrophilic carbonyl of 1-methyl-4-piperidone. The Grignard reagent, phenylmagnesium bromide, is the reagent of choice for this transformation.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (0.45 gram-atom) are suspended in anhydrous diethyl ether (175 mL). Bromobenzene (0.48 mol) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Addition of 1-Methyl-4-piperidone: A solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at a controlled temperature, typically 0 °C to ambient temperature, to manage the exothermic reaction.

-

Workup: Upon completion of the reaction, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, 1-methyl-4-phenyl-4-piperidinol.

Causality of Experimental Choices: The use of anhydrous conditions is paramount as Grignard reagents are highly reactive towards protic solvents, especially water. The slow, controlled addition of the piperidone manages the exothermicity of the reaction, preventing side reactions. The choice of a mild acidic or ammonium chloride quench neutralizes the magnesium alkoxide to the desired tertiary alcohol without promoting premature dehydration.

Step 2: Dehydration of 1-Methyl-4-phenyl-4-piperidinol

The tertiary alcohol intermediate is susceptible to acid-catalyzed dehydration, leading to the formation of the tetrahydropyridine double bond. This step is critical as it generates the immediate precursor to the final product and also the neurotoxin MPTP.

Experimental Protocol:

-

The crude 1-methyl-4-phenyl-4-piperidinol is dissolved in a suitable solvent such as toluene.

-

A strong acid catalyst, for example, p-toluenesulfonic acid or phosphoric acid, is added to the solution.

-

The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the dehydrated product.

-

Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with water.

-

The organic layer is dried and concentrated to yield 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

A Critical Note on MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms. Its accidental synthesis as a byproduct in the illicit production of the meperidine analog MPPP led to its discovery. Therefore, all manipulations of this intermediate must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Step 3: Catalytic Hydrogenation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

The final step to obtain the saturated this compound is the reduction of the double bond in the tetrahydropyridine ring. Catalytic hydrogenation is the most efficient and common method for this transformation.

Experimental Protocol:

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent, such as ethanol or glacial acetic acid. The use of glacial acetic acid can enhance the catalytic activity for pyridine derivatives.

-

A hydrogenation catalyst, typically platinum oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere, with pressures ranging from atmospheric to 50-70 bar, and agitated until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.

-

The resulting residue is the desired this compound, which can be further purified by distillation or crystallization of a suitable salt.

Self-Validation and Purity Assessment: The progress of each synthetic step should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Elaboration of the this compound Scaffold into Analgesic Agents

The this compound core is a versatile precursor for several classes of opioid analgesics. The key modifications typically occur at the 4-position of the piperidine ring, where various ester or other functional groups are introduced to modulate analgesic potency and duration of action.

A. The Prodine Family of Analgesics

The prodines are a class of potent, rapid-onset, and short-acting opioid analgesics. They are characterized by a propionoxy group at the 4-position of the 1,3-dimethyl-4-phenylpiperidine core. Alphaprodine is a notable member of this class.

Synthetic Pathway to Prodine Analogs:

The synthesis of prodines typically starts from a precursor that can be converted to 1,3-dimethyl-4-phenyl-4-piperidinol. This can be achieved through modifications of the Grignard synthesis previously described, using a 3-methyl-4-piperidone derivative as the starting material.

Experimental Protocol for O-Acylation:

-

The precursor, 1,3-dimethyl-4-phenyl-4-piperidinol, is dissolved in an inert solvent like toluene.

-

Propionic anhydride is added as the acylating agent.

-

The reaction is often catalyzed by an acid, such as phosphoric acid, and heated to drive the esterification.

-

After the reaction is complete, the mixture is worked up by pouring it into water, neutralizing with a base, and extracting the product with an organic solvent.

-

The final product, a prodine analog, is purified by distillation under reduced pressure.

Structure-Activity Relationships in Prodines:

The stereochemistry at the 3- and 4-positions of the piperidine ring significantly influences the analgesic potency of prodines. The dextrorotatory isomer of 1-[3-(p-fluorobenzoyl) propyl]-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to be the more potent isomer, acting on both mu-opioid and D2 receptors. Conformational analysis has revealed that phenyl equatorial conformations are generally preferred for the prodines.

B. Piminodine and Related Analogs

Piminodine is another pethidine analog that was briefly used clinically. It features a more complex substituent on the piperidine nitrogen, a 3-anilinopropyl group, and retains the 4-phenyl-4-carbethoxy pharmacophore.

Synthetic Considerations:

The synthesis of piminodine involves the alkylation of a norpethidine derivative (the N-demethylated analog of pethidine) with a suitable 3-anilinopropyl halide. This highlights the modularity of the 4-phenylpiperidine scaffold, where modifications at the N-1 position can be readily achieved to tune the pharmacological properties.

Quantitative SAR Data for Pethidine Analogs:

The following table summarizes the relative analgesic potencies of some pethidine analogs, illustrating the impact of N-1 and C-4 substituents.

| Compound | N-1 Substituent | C-4 Substituent | Relative Analgesic Potency (Morphine = 1) |

| Pethidine | -CH₃ | -COOC₂H₅ | 0.2 |

| Anileridine | -CH₂CH₂(p-NH₂)C₆H₄ | -COOC₂H₅ | 0.5 |

| Piminodine | -(CH₂)₃NHC₆H₅ | -COOC₂H₅ | ~1.3 |

Data compiled from various sources for comparative purposes.

This data underscores that extending the N-1 substituent with an aromatic-containing chain can significantly enhance analgesic potency compared to the simple methyl group in pethidine.

III. Visualization of Synthetic Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the key synthetic transformations discussed.

Caption: Synthetic pathway to this compound.

Caption: Elaboration of a 4-phenylpiperidinol precursor to a prodine analog.

IV. Conclusion: A Foundation for Innovation and a Cautionary Tale

The this compound scaffold is a testament to the power of rational drug design, providing a robust platform for the synthesis of potent opioid analgesics. The synthetic pathways, while well-established, require a deep understanding of reaction mechanisms and careful execution, particularly concerning the formation of the neurotoxic intermediate MPTP. The structure-activity relationships within the derivatives of this core structure highlight the delicate interplay between stereochemistry, substituent effects, and pharmacological activity. For researchers and drug development professionals, the 4-phenylpiperidine class serves as both a rich field for the discovery of novel analgesics and a stark reminder of the critical importance of synthetic pathway control and impurity profiling in ensuring the safety of pharmaceutical agents.

V. References

-

Ziering, A., Berger, L., & Lee, J. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894–903.

-

Schmidle, C. J., & Mansfield, R. C. (1956). The Aminomethylation of Olefins. IV. The Formation of 1-Alkyl-4-aryl-1,2,3,6-tetrahydropyridines. Journal of the American Chemical Society, 78(2), 425–428.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

ACS Publications. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847–851. Retrieved from [Link]

-

designer-drug.com. (n.d.). Synthesis of Prodines. Retrieved from [Link]

-

Frontiers. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Psychiatry, 9, 443. Retrieved from [Link]

-

Scribd. (n.d.). Dehydration Mechanism of 4-Methylcyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). Piminodine. Retrieved from [Link]

-

Wikipedia. (n.d.). Prodine. Retrieved from [Link]

-

Pain Physician. (2008). Opioid Pharmacology. Retrieved from [Link]

-

DTIC. (1975). Compounds of the alpha-Prodine Type. VI. The Synthesis and Reactions of 4-Phenyl-4 Propionoxypiperidinium Chloride. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

-

Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Retrieved from

-

chemeurope.com. (n.d.). Piminodine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

-

MDPI. (2022). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Retrieved from [Link]

-

MDPI. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved from [Link]

-

PubMed Central. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. Retrieved from [Link]

-

AAPD. (n.d.). Alphaprodine HC1: characteristics. Retrieved from [Link]

-

PubMed. (2020). Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design. Retrieved from [Link]

-

Grokipedia. (2026). Piminodine. Retrieved from [Link]

-

YouTube. (2023). Class (68) Structure Activity Relationship (SAR) of Morphine Analogues | Medicinal Chemistry 01. Retrieved from [Link]

-

Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

-

Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines. Retrieved from

-

PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

-

YouTube. (2024). *SAR of Mepridine/ SAR of Op

Physicochemical properties of methyl 4-phenylpiperidine-4-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Significant Pharmacological Interest

Methyl 4-phenylpiperidine-4-carboxylate is a pivotal molecule in the landscape of medicinal chemistry and pharmaceutical development. As a key intermediate and a structural analog of the potent synthetic opioid analgesic, pethidine (also known as meperidine), its physicochemical properties are of paramount importance for its synthesis, formulation, and biological activity.[1][2] This guide provides a comprehensive exploration of these properties, offering both theoretical grounding and practical, field-tested methodologies for their determination. Understanding these core characteristics is essential for researchers aiming to innovate within the realm of analgesics and other centrally acting agents.

The structure, featuring a piperidine ring, a phenyl group, and a methyl ester at a quaternary carbon, imparts a unique combination of lipophilicity and basicity that dictates its behavior in both chemical and biological systems. This document will delve into the critical parameters that govern its solubility, stability, and permeability, providing the in-depth knowledge required for its effective application in research and development.

Chemical Identity and Structure

A clear understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.

Molecular Structure

The core structure consists of a piperidine ring with a phenyl group and a methyl carboxylate group attached to the same carbon atom (C4). The nitrogen atom of the piperidine ring is methylated.

-

IUPAC Name: methyl 1-methyl-4-phenylpiperidine-4-carboxylate[3]

-

Synonyms: Pethidine Acid Methyl Ester, Meperidine Acid Methyl Ester[3]

-

CAS Number: 28030-27-5[3]

-

Molecular Formula: C₁₄H₁₉NO₂[3]

-

Molecular Weight: 233.31 g/mol [3]

A closely related precursor, which is not N-methylated, is Methyl 4-phenylpiperidine-4-carboxylate (CAS: 54824-07-6), with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol .[4] This guide focuses on the N-methylated compound unless otherwise specified.

Structural Diagram

Caption: 2D structure of methyl 1-methyl-4-phenylpiperidine-4-carboxylate.

Physicochemical Data Summary

The following table summarizes key physicochemical parameters. It is important to note that while some data is derived from experimental work on close analogs, other values are computationally predicted.

| Property | Value | Source/Method |

| Molecular Weight | 233.31 g/mol | PubChem[3] |

| Molecular Formula | C₁₄H₁₉NO₂ | PubChem[3] |

| XLogP3 (Lipophilicity) | 2.1 | Computed by PubChem[3] |

| pKa (Basicity) | ~8.6 | Estimated from Pethidine[5] |

| Hydrogen Bond Donors | 0 | Computed by PubChem[3] |

| Hydrogen Bond Acceptors | 3 | Computed by PubChem[3] |

| Rotatable Bonds | 3 | Computed by PubChem[3] |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Theoretical Basis and Importance

The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For centrally acting agents like methyl 4-phenylpiperidine-4-carboxylate, a balanced LogP is crucial for crossing the blood-brain barrier. The computed XLogP3 value of 2.1 suggests moderate lipophilicity, which is consistent with its potential for CNS activity.[3]

Experimental Protocol: Shake-Flask Method (OECD 107)

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.

Rationale: This method directly measures the partitioning of the analyte between two immiscible phases, providing a definitive experimental LogP value. The choice of UV-Vis spectroscopy for quantification is suitable for aromatic compounds.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of methyl 4-phenylpiperidine-4-carboxylate in n-octanol (pre-saturated with water).

-

Create a series of calibration standards by diluting the stock solution with n-octanol.

-

-

Calibration Curve:

-

Measure the absorbance of the calibration standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the phenyl group.

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with an equal volume of water (pre-saturated with n-octanol).

-

Shake the funnel vigorously for 20-30 minutes to ensure equilibrium is reached.

-

Allow the phases to separate completely. A centrifugation step may be necessary to break up emulsions.

-

-

Quantification:

-

Carefully collect the n-octanol phase.

-

Measure the absorbance of the analyte in the n-octanol phase.

-

Use the calibration curve to determine the final concentration in the n-octanol phase ([Analyte]_oct).

-

-

Calculation:

-

The concentration in the aqueous phase ([Analyte]_aq) is determined by mass balance: [Analyte]_aq = [Analyte]_initial_oct - [Analyte]_final_oct.

-

Calculate LogP: LogP = log10([Analyte]_oct / [Analyte]_aq).

-

Caption: Workflow for experimental LogP determination via the shake-flask method.

Acidity/Basicity (pKa)

The pKa value is fundamental to understanding a molecule's ionization state at a given pH. This profoundly impacts solubility, receptor binding, and membrane permeability.

Theoretical Basis and Importance

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate has a tertiary amine within its piperidine ring, which is basic. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. The pKa of the closely related pethidine is approximately 8.59, indicating it is a weak base.[5] At physiological pH (~7.4), a significant portion of the molecule will be in its protonated, charged form, which increases its aqueous solubility but can hinder its passage across lipid membranes.

Experimental Protocol: Potentiometric Titration

This method is a reliable and direct way to measure the pKa of ionizable compounds.

Rationale: Potentiometric titration measures the change in pH of a solution upon the addition of a titrant. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of methyl 1-methyl-4-phenylpiperidine-4-carboxylate and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the sample solution in a beaker with a magnetic stirrer.

-

-

Titration Process:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH value after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative).

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).

-

Aqueous Solubility

Solubility is a critical property that affects a drug's bioavailability and formulation.

Theoretical Basis and Importance

The solubility of this compound is heavily influenced by pH due to its basic nature. The free base is expected to have low aqueous solubility, while the protonated form (as a salt, e.g., hydrochloride) will be significantly more soluble. The hydrochloride salt of the related 4-phenylpiperidine-4-carboxylic acid is noted for its enhanced solubility.[2]

Experimental Protocol: Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Rationale: This method ensures that the solution is truly saturated with the compound, providing an accurate measure of its equilibrium solubility under specific conditions (e.g., temperature, pH).

Step-by-Step Protocol:

-

Sample Preparation:

-

Add an excess amount of methyl 1-methyl-4-phenylpiperidine-4-carboxylate to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

-

Equilibration:

-

Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to quantify the samples.

-

Caption: Workflow for determining pH-dependent aqueous solubility.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

-

Expected Molecular Ion: For C₁₄H₁₉NO₂, the expected [M+H]⁺ ion would be at m/z 234.14.

-

Fragmentation: Common fragmentation patterns for piperidine derivatives involve cleavage of the ring and loss of substituents. GC-MS data available on PubChem shows significant fragments that can be used for identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

-

¹H NMR: Expected signals would include:

-

Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).

-

Singlet for the ester methyl group (~3.6-3.8 ppm).

-

Singlet for the N-methyl group (~2.2-2.4 ppm).

-

Multiplets for the piperidine ring protons, which can be complex due to their diastereotopic nature.

-

-

¹³C NMR: Key expected signals:

-

Carbonyl carbon of the ester (~175 ppm).

-

Aromatic carbons (~125-145 ppm).

-

Quaternary carbon at the 4-position of the piperidine ring.

-

Piperidine ring carbons.

-

N-methyl and O-methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

C=O Stretch: A strong absorption band is expected around 1730 cm⁻¹ for the ester carbonyl group.

-

C-H Stretch: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

C-O Stretch: A band corresponding to the ester C-O stretch is expected in the 1100-1300 cm⁻¹ region.

Conclusion

The physicochemical properties of methyl 4-phenylpiperidine-4-carboxylate define its behavior from the synthesis flask to its potential biological target. Its moderate lipophilicity, weak basicity, and pH-dependent solubility are cornerstone characteristics that must be carefully considered in drug design and development. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these properties, ensuring data integrity and enabling informed decision-making in research endeavors. A thorough understanding and characterization of this molecule are indispensable for unlocking its full potential as a valuable scaffold in medicinal chemistry.

References

-

Wikipedia. Pethidine. [Link]

-

PubChem. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. [Link]

-

PubChem. Methyl 4-phenylpiperidine-4-carboxylate. [Link]

-

PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. [Link]

-

Homi Bhabha Centre for Science Education. PETHIDINE. [Link]

Sources

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 | CID 551426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

The 4-Phenylpiperidine Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine motif is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural cornerstone of a multitude of clinically significant therapeutic agents.[1] Its inherent conformational rigidity, coupled with the three-dimensional orientation of the phenyl group, allows for precise interactions with a variety of biological targets, particularly within the central nervous system (CNS).[1] This guide provides an in-depth analysis of the 4-phenylpiperidine moiety, exploring its structural features, diverse pharmacological roles, structure-activity relationships (SAR), and key synthetic methodologies, offering a comprehensive resource for professionals in drug discovery and development.

The journey of the 4-phenylpiperidine scaffold began with the synthesis of Pethidine (also known as Meperidine) in 1938 by Otto Eisleb.[2] Initially investigated as a potential anticholinergic agent, its potent analgesic properties were soon discovered, marking the dawn of fully synthetic opioids and establishing the phenylpiperidine class as a major area of pharmaceutical research.[2] Pethidine became the prototype for a vast family of analgesics, including the highly potent fentanyl and its analogues.[2][3][4] Beyond pain management, derivatives of this scaffold have been successfully developed as antipsychotics, dopamine stabilizers, and high-affinity ligands for sigma receptors, demonstrating its remarkable versatility.[1][5][6][7]

Chapter 1: Structural and Conformational Analysis

The therapeutic efficacy of 4-phenylpiperidine derivatives is intrinsically linked to their three-dimensional structure. The piperidine ring can adopt several conformations, but the chair form is the most stable. The critical variable in this scaffold is the orientation of the C-4 phenyl group, which can exist in either an equatorial or an axial position. This choice of conformation dictates the spatial relationship between the phenyl ring, the piperidine nitrogen, and other substituents, which is crucial for receptor binding affinity and efficacy.

A conformational study of various 4-phenylpiperidine analgesics revealed that phenyl equatorial conformations are generally preferred for compounds like the prodines, ketobemidone, and meperidine.[8] However, for meperidine and ketobemidone, the energy difference between the equatorial and axial conformers is small (0.6-0.7 kcal/mol), suggesting that the phenyl axial conformer can be populated.[8] This is significant because the axial conformation is thought to be responsible for the enhanced potency observed when a meta-hydroxyl group is present on the phenyl ring, mimicking a key interaction of morphine.[8]

Conversely, in some derivatives, particularly those with bulky substituents, the phenyl axial conformation is definitively preferred.[9] This conformational lock can be exploited in drug design to enforce a specific geometry required for optimal interaction with a target receptor.

Chapter 2: The Pharmacological Significance: A Multi-Target Scaffold

The true power of the 4-phenylpiperidine core lies in its ability to be tailored to interact with multiple, distinct receptor systems within the CNS.

Opioid Receptor Modulation

The most well-established role of the 4-phenylpiperidine structure is as a pharmacophore for opioid receptor agonists, particularly at the µ-opioid receptor (MOR).[1] This interaction is the foundation for the powerful analgesic effects of drugs like pethidine and fentanyl.[2][3]

Mechanism of Action: 4-Phenylpiperidine-based opioids act as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[1] Agonist binding triggers a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signal transmission.[1][4]

The key signaling events are:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

Ion Channel Modulation: The activated G-protein subunits lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[1] Simultaneously, they inhibit voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[1]

Dopamine Receptor Ligands

The 4-phenylpiperidine scaffold is also integral to the design of ligands for dopamine receptors.[5][10] This has been particularly fruitful in the development of antipsychotics and treatments for neurological disorders like Huntington's disease.[10]

For example, Haloperidol , a potent D2 receptor antagonist, features a 4-phenylpiperidine core.[6] More recently, the scaffold was used to develop Pridopidine (ACR16) , a compound described as a "dopaminergic stabilizer".[5] Unlike classic antagonists, pridopidine exhibits fast-off kinetics, allowing it to modulate dopaminergic activity in a state-dependent manner, which may contribute to its unique clinical profile.[5]

Sigma Receptor Ligands

Sigma receptors are a unique class of intracellular proteins implicated in various CNS functions and diseases. The 4-phenylpiperidine moiety is a key pharmacophoric element for high-affinity sigma receptor ligands.[6][7] Haloperidol, in addition to its dopamine antagonism, is a high-affinity sigma ligand.[7] Researchers have successfully designed novel 4-phenylpiperidine derivatives that bind to sigma receptors with high affinity (Ki = 1-10 nM) and selectivity over dopamine and phencyclidine receptors, opening new avenues for the development of novel psychotherapeutic agents.[7]

Chapter 3: Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-phenylpiperidine scaffold has yielded a wealth of SAR data, guiding the development of more potent and selective drugs.

| Modification Area | Change | Effect on Opioid Activity | Example Compound | Receptor Affinity (Ki, nM) |

| N-1 Substituent | Small alkyl (e.g., -CH₃) | Essential for potent µ-agonist activity | Pethidine | µ: ~100-200 |

| Larger phenethyl group | Increases potency significantly | Anileridine | 2-3x more potent than pethidine[6] | |

| C-4 Phenyl Ring | m-Hydroxyl (-OH) group | Increases potency by mimicking morphine's phenolic OH | Bemidone | Higher than non-hydroxylated analog |

| No substitution | Baseline activity | Pethidine | - | |

| C-4 Acyl/Alkyl Group | Ester (e.g., -COOEt) | Potent agonist activity | Pethidine | - |

| Propionyloxy (-OCOEt) | Greatly increases potency | Alphaprodine | Higher than pethidine | |

| N-propionylanilino | Dramatically increases potency | Fentanyl | µ: 0.39[4] |

Note: Ki values are approximate and can vary based on the assay conditions. The table illustrates general trends.

These SAR studies demonstrate that the N-substituent is critical for interacting with one part of the receptor pocket, while the groups at the C-4 position, including the phenyl ring, engage with another. The high potency of fentanyl is attributed to the N-propionylanilino group, which provides additional binding interactions not utilized by simpler analogs like pethidine.[4]

Chapter 4: Synthetic Strategies and Methodologies

The synthesis of 4-phenylpiperidine derivatives is a well-established field. A common and versatile approach involves the construction of the core piperidine ring followed by functionalization at the N-1 and C-4 positions. Below is a representative, self-validating protocol for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

This protocol describes the Grignard addition of a phenyl group to a pre-formed piperidone, a foundational step for creating many C-4 substituted analogs.

Objective: To synthesize 1-benzyl-4-phenylpiperidin-4-ol, a key intermediate for further elaboration.

Materials:

-

1-Benzyl-4-piperidone (1.0 eq)

-

Bromobenzene (1.2 eq)

-

Magnesium turnings (1.3 eq)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (catalytic)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

Step-by-Step Methodology:

-

Grignard Reagent Preparation (Self-Validation: Formation of a cloudy grey solution and gentle reflux indicates reaction initiation):

-

Place magnesium turnings in a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar).

-

Add a small crystal of iodine.

-

Add a small portion of the anhydrous ether/THF and a few drops of bromobenzene. Gentle heating may be required to initiate the reaction.

-

Once initiated, add the remaining bromobenzene dissolved in the anhydrous solvent dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting phenylmagnesium bromide solution for 30-60 minutes at room temperature.

-

-

Grignard Addition (Self-Validation: Exothermic reaction upon addition):

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 1-benzyl-4-piperidone in anhydrous ether/THF and add it dropwise to the stirred Grignard solution.

-

After addition, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

-

Reaction Quench and Workup (Self-Validation: Formation of two distinct layers):

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers.

-

-

Purification and Characterization (Self-Validation: A single spot on TLC and correct spectroscopic data confirm purity and identity):

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-benzyl-4-phenylpiperidin-4-ol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Sources